2-Hydroxyphenyl 3-methoxybenzoate 2-Hydroxyphenyl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935843
InChI: InChI=1S/C14H12O4/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9,15H,1H3
SMILES:
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

2-Hydroxyphenyl 3-methoxybenzoate

CAS No.:

Cat. No.: VC15935843

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyphenyl 3-methoxybenzoate -

Specification

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name (2-hydroxyphenyl) 3-methoxybenzoate
Standard InChI InChI=1S/C14H12O4/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9,15H,1H3
Standard InChI Key WVAGOVJUYVRBFN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Hydroxyphenyl 3-methoxybenzoate (CAS 23294-55-5) has the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol . Its IUPAC name derives from the esterification of 2-hydroxyphenol (catechol) with 3-methoxybenzoic acid. The structure features a methoxy group at the meta-position of the benzoyl moiety and a hydroxyl group at the ortho-position of the phenyl ester (Figure 1) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Peaks at δ 9.47 (s, 1H, phenolic -OH), 7.49–7.39 (m, 4H, aromatic protons), 4.25–4.12 (m, 1H, methoxy group), and 3.81 (s, 3H, -OCH₃) .

  • ¹³C NMR (DMSO-d₆): Signals at δ 165.28 (ester carbonyl), 160.53 (aromatic C-O), and 55.64 (methoxy carbon) .

Infrared (IR) Spectroscopy:
Key absorptions include a broad band at ~3200 cm⁻¹ (phenolic -OH stretch), 1705 cm⁻¹ (ester C=O stretch), and 1260 cm⁻¹ (C-O-C asymmetric stretch) .

Synthesis and Functionalization

Synthetic Pathways

The compound is synthesized via a three-step protocol (Scheme 1):

  • Alkylation of Catechol: Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 2-methoxyphenol intermediates.

  • Benzoyl Chloride Preparation: 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-methoxybenzoyl chloride.

  • Esterification: The alkylated catechol undergoes acylation with 3-methoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .

Yield and Purity:
Typical yields range from 27–35% after purification via preparative liquid chromatography (mobile phase: hexane/ethyl acetate) . Melting points are reported between 151–153°C .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular hydrogen bonding .

Comparative Analysis with Structural Analogs

Property2-Hydroxyphenyl 3-Methoxybenzoate3-Hydroxyphenyl 3-Methoxybenzoate
Molecular Weight244.24 g/mol244.24 g/mol
Melting Point151–153°C131–133°C
PDE2 IC₅₀Not reported13.84–35.42 μM

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Substituent Position: Ortho-hydroxyl groups enhance binding affinity compared to meta-substituted analogs .

  • Methoxy Group: Critical for stabilizing the ligand-enzyme complex via van der Waals interactions .

Applications and Future Directions

Industrial Relevance

As a stable phenolic ester, it serves as a UV absorber in polymers and a flavoring agent precursor due to its similarity to vanillin derivatives .

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